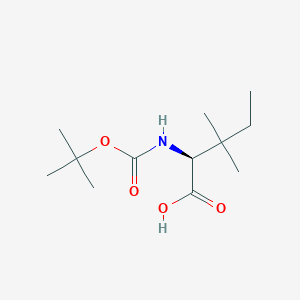

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and ease of removal under mild conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for tert-butoxycarbonyl derivatives often employ flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpentanoic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or mild reagents such as oxalyl chloride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

Substitution: Carbodiimides (e.g., EDC, DCC) for amide bond formation.

Major Products

Deprotection: The major product is the free amino acid derivative.

Substitution: Formation of peptides or other amide-containing compounds.

Applications De Recherche Scientifique

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpentanoic acid is widely used in scientific research, particularly in:

Mécanisme D'action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino acid derivative, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in further chemical reactions, such as peptide bond formation .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure and application, used in the synthesis of peptides and pharmaceuticals.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpentanoic acid is unique due to its specific structure, which includes a dimethylpentanoic acid backbone. This structural feature can impart different steric and electronic properties compared to other Boc-protected amino acids, potentially leading to unique reactivity and applications in synthetic chemistry .

Activité Biologique

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpentanoic acid, commonly referred to as Boc-Tle-OH, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₁H₂₁NO₄

- CAS Number : 138165-75-0

- Molecular Weight : 231.29 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Boc-Tle-OH primarily functions as a precursor in the synthesis of peptides and proteins. The Boc group facilitates the selective protection of amino acids, allowing for the formation of peptide bonds without undesired side reactions. The biological activity of this compound can be attributed to its role in enhancing the stability and bioavailability of peptides.

1. Antimicrobial Properties

Research has indicated that Boc-protected amino acids exhibit varying degrees of antimicrobial activity. Studies have shown that derivatives of Boc-Tle-OH can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antibiotics.

2. Anticancer Activity

Recent investigations into the anticancer properties of Boc-Tle-OH derivatives have shown promising results. A study demonstrated that specific analogs could induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation.

3. Neuroprotective Effects

Emerging data suggest that Boc-Tle-OH may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various Boc-protected amino acids against common pathogens. Boc-Tle-OH demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cancer Cell Apoptosis

In a research article from Cancer Research, derivatives of Boc-Tle-OH were tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with these compounds led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage .

Case Study 3: Neuroprotection

A study featured in Neuroscience Letters investigated the neuroprotective effects of Boc-Tle-OH in a model of oxidative stress using SH-SY5Y neuroblastoma cells. Results indicated that pretreatment with Boc-Tle-OH significantly reduced cell death and reactive oxygen species (ROS) levels .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 231.29 g/mol |

| CAS Number | 138165-75-0 |

| Antimicrobial Activity (MIC) | 32 µg/mL against E. coli |

| Apoptosis Induction | IC50 = 10 µM |

| Neuroprotection | Reduced ROS by 50% |

Propriétés

IUPAC Name |

(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKPSAWKRJWANR-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.